molecular formula C16H25NO2 B1364051 (2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine CAS No. 355382-76-2

(2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine

Cat. No.: B1364051
CAS No.: 355382-76-2
M. Wt: 263.37 g/mol
InChI Key: XQVGEFBUWFDHKZ-UHFFFAOYSA-N
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Description

(2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a cyclohexyl group substituted with a methyl group at the 2 position. It is used in various fields including organic synthesis, medicinal chemistry, and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine typically involves the following steps:

    Formation of 2,4-Dimethoxybenzyl chloride: This is achieved by reacting 2,4-dimethoxybenzyl alcohol with thionyl chloride or phosphorus trichloride.

    Nucleophilic Substitution Reaction: The 2,4-dimethoxybenzyl chloride is then reacted with 2-methylcyclohexylamine under basic conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions such as temperature, pressure, and solvent choice are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

(2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    (2,4-Dimethoxybenzyl)amine: Lacks the cyclohexyl group, making it less sterically hindered.

    (2-Methylcyclohexyl)amine: Lacks the benzyl group, resulting in different reactivity and applications.

    (2,4-Dimethoxyphenethyl)amine: Contains an ethyl linker instead of a cyclohexyl group, affecting its chemical properties and biological activity.

Uniqueness: (2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine is unique due to the combination of the benzyl and cyclohexyl groups, which confer specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12-6-4-5-7-15(12)17-11-13-8-9-14(18-2)10-16(13)19-3/h8-10,12,15,17H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVGEFBUWFDHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386088
Record name (2,4-dimethoxybenzyl)(2-methylcyclohexyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-76-2
Record name (2,4-dimethoxybenzyl)(2-methylcyclohexyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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